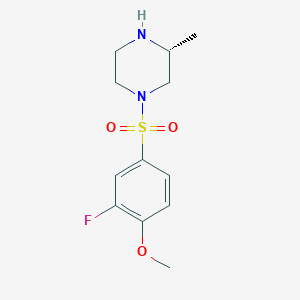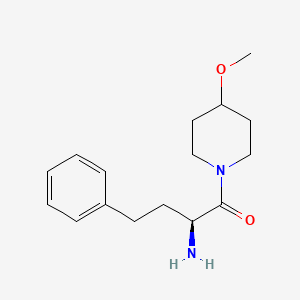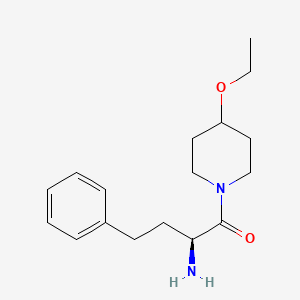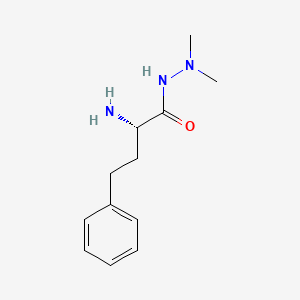![molecular formula C9H13BrN2O2 B6632802 3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPD, and it belongs to the family of pyridine derivatives. BIPD has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
BIPD exerts its biological activity by inhibiting the activity of certain enzymes, particularly protein kinases. This inhibition leads to the disruption of signaling pathways that are necessary for the survival and proliferation of cancer cells. BIPD has also been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Biochemical and Physiological Effects:
BIPD has been shown to have various biochemical and physiological effects. In cancer cells, BIPD inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. BIPD has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, BIPD inhibits the aggregation of amyloid beta, which reduces the formation of plaques in the brain. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
实验室实验的优点和局限性
BIPD has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. BIPD has also been shown to have low toxicity in vitro and in vivo. However, BIPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BIPD has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
未来方向
For the study of BIPD include further investigation of its potential therapeutic applications, optimization of its synthesis method, development of analogs, and clinical trials.
合成方法
BIPD can be synthesized using various methods, including the reaction of 6-methyl-5-bromopyridin-2-amine with 1,3-dichloro-2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 6-methyl-5-bromopyridin-2-amine with epichlorohydrin and sodium hydroxide. These methods have been optimized to obtain a high yield of BIPD.
科学研究应用
BIPD has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIPD has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, BIPD has been shown to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-8(10)2-3-9(12-6)11-4-7(14)5-13/h2-3,7,13-14H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRJJWQVLEIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(CO)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)